molecular formula C22H21N5O3 B2633710 5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole CAS No. 2097909-02-7

5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole

Cat. No.: B2633710
CAS No.: 2097909-02-7
M. Wt: 403.442
InChI Key: RAQQLFSXDKSEOD-UHFFFAOYSA-N
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Description

5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole: is a complex organic compound that features a combination of benzoxazole, triazole, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole typically involves multiple steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.

    Synthesis of the Triazole Ring: The 1,2,3-triazole ring is often formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.

    Pyrrolidine Derivative Formation: The pyrrolidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an electrophilic carbonyl compound.

    Final Coupling: The final step involves coupling the triazole and pyrrolidine derivatives with the benzoxazole core, typically using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially yielding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural motifs are common in many biologically active compounds, making it a candidate for drug discovery and development.

Medicine

In medicine, 5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole is explored for its potential therapeutic effects. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, among others.

Industry

Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, and materials science applications due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. Generally, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The triazole ring can engage in hydrogen bonding and π-π interactions, while the benzoxazole and pyrrolidine moieties can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-{3-[4-(methyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole
  • 5-{3-[4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole

Uniqueness

The presence of the methoxymethyl group in 5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole provides unique electronic and steric properties, potentially enhancing its biological activity and selectivity compared to similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-29-14-17-12-27(25-23-17)18-9-10-26(13-18)22(28)16-7-8-20-19(11-16)21(30-24-20)15-5-3-2-4-6-15/h2-8,11-12,18H,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQQLFSXDKSEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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